2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H10ClFNO2 It is a derivative of acetic acid, featuring a fluorinated cyclobutyl ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.
Acetic Acid Derivatization: The final step involves the formation of the acetic acid derivative, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine sites, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclobutyl ring and amino group may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
- 2-Amino-2-(3-chlorocyclobutyl)acetic acid hydrochloride
- 2-Amino-2-(3-bromocyclobutyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride is unique due to the presence of a single fluorine atom on the cyclobutyl ring, which can significantly influence its chemical reactivity and biological activity compared to its difluorinated or halogenated counterparts. This unique structural feature may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-amino-2-(3-fluorocyclobutyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-4-1-3(2-4)5(8)6(9)10;/h3-5H,1-2,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBXOLWHVJHBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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